N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring, along with the chlorophenyl and trifluoromethyl groups, contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of action
Compounds with a thiadiazole ring, like “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide”, are often associated with a wide range of biological activities. They might interact with various enzymes or receptors in the body, which could be their primary targets .
Mode of action
The interaction of “this compound” with its targets might lead to changes in the normal functioning of these targets, potentially altering cellular processes .
Biochemical pathways
Depending on its targets, “this compound” might affect various biochemical pathways. For instance, if it targets enzymes involved in inflammatory responses, it might affect the inflammation pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence these properties .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits an enzyme involved in inflammation, it might have anti-inflammatory effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole-based compounds, like this one, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups of the compound .
Cellular Effects
In terms of cellular effects, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has been shown to exhibit cytotoxic activity against certain cancer cell lines . It is thought to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can activate caspases 3 and 9 in certain cell lines, suggesting that it may induce apoptosis via a caspase-dependent pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with 3-(trifluoromethyl)benzoic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
2-chlorophenyl derivatives: Compounds with the 2-chlorophenyl group often show enhanced biological activity due to the presence of the chlorine atom.
Trifluoromethylbenzamide derivatives: The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, contributing to their unique properties.
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the combination of the thiadiazole ring, 2-chlorophenyl group, and trifluoromethylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3OS/c17-12-7-2-1-6-11(12)14-22-23-15(25-14)21-13(24)9-4-3-5-10(8-9)16(18,19)20/h1-8H,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYLOIZBLGAHJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.